BRAF Class I/II/III Mutant Inhibition vs. Vemurafenib
Pyrimido[4,5-d]pyrimidin-2-one derivative SIJ1777 demonstrated 2- to 14-fold enhanced anti-proliferative activities compared with the reference compound GNF-7 across five melanoma cell lines (SK-MEL-2, SK-MEL-28, A375, WM3670, WM3629) [1]. Critically, six pyrimido[4,5-d]pyrimidin-2-one derivatives exhibited GI₅₀ values of 0.02 to 0.24 μM on melanoma cells harboring BRAF wt, class I (V600E), class II (G464E, G469A), and class III (G469E, D594G, G466V) mutations [1]. In contrast, vemurafenib and PLX8394 showed GI₅₀ values of 3.84 to 19.30 μM on SK-MEL-2 (BRAF wt), 13.65 to 17.86 μM on WM3670 (class III BRAF G469E), 27.95 to 33.10 μM on WM3629 (class III BRAF D594G), and 5.81 to 27.30 μM on C8161 (class II BRAF G464E), demonstrating little to no effect on non-V600 BRAF mutants [1]. At 1 μM concentration, SIJ1777 completely suppressed phospho-MEK, -ERK, and -AKT in all BRAF mutation statuses, whereas vemurafenib and PLX8394 failed to inhibit MEK, ERK, and/or AKT activation in class II/III mutant lines at the same concentration [1].
| Evidence Dimension | Anti-proliferative activity (GI₅₀) on melanoma cells with class II/III BRAF mutations |
|---|---|
| Target Compound Data | SIJ1777 and five related pyrimido[4,5-d]pyrimidin-2-one derivatives: GI₅₀ = 0.02–0.15 μM (WM3670, class III BRAF G469E) and 0.03–0.12 μM (WM3629, class III BRAF D594G); SIJ1777: 2- to 14-fold more potent than GNF-7 across all lines [1] |
| Comparator Or Baseline | Vemurafenib: GI₅₀ = 13.65–17.86 μM (WM3670), 27.95–33.10 μM (WM3629); PLX8394: GI₅₀ = 13.65–17.86 μM (WM3670), 27.95–33.10 μM (WM3629) [1] |
| Quantified Difference | Approximately 100- to 1,000-fold lower GI₅₀ for pyrimido[4,5-d]pyrimidin-2-one derivatives vs. vemurafenib/PLX8394 on class II/III BRAF mutant melanoma cells; SIJ1777 provides 2- to 14-fold enhancement over GNF-7 [1] |
| Conditions | SK-MEL-2 (NRAS Q61R, BRAF wt), SK-MEL-28 (BRAF V600E class I), A375 (BRAF V600E class I), C8161 (BRAF G464E class II), WM3670 (BRAF G469E class III), WM3629 (BRAF D594G class III) melanoma cell lines; sulforhodamine B (SRB) assay; 72-hour treatment [1] |
Why This Matters
For procurement decisions targeting BRAF-mutant cancers, this scaffold uniquely enables access to pan-class BRAF inhibition including vemurafenib-resistant class II/III mutants—a therapeutic gap that the comparators vemurafenib and PLX8394 cannot address, as quantified by the 100- to 1,000-fold GI₅₀ differential.
- [1] Kim, N.; Shin, I.; Lee, J.; Jeon, E.; Kim, Y.; Ryu, S.; Ju, E.; Cho, W.; Sim, T. Novel and Potent Small Molecules against Melanoma Harboring BRAF Class I/II/III Mutants for Overcoming Drug Resistance. Int. J. Mol. Sci. 2021, 22 (7), 3783. DOI: 10.3390/ijms22073783. View Source
